molecular formula C8H9N5O B2456613 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole CAS No. 1338683-46-7

5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B2456613
CAS No.: 1338683-46-7
M. Wt: 191.194
InChI Key: QYAWSPPFAZZBLQ-UHFFFAOYSA-N
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Description

5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole is a chemical compound known for its unique structure and versatile chemical properties. This compound is characterized by the presence of a hydrazino group attached to a pyridine ring, which is further connected to a 1,2,4-oxadiazole ring. The molecular structure of this compound allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with a hydrazino substituent. This can be achieved through the reaction of appropriate precursors under controlled conditions.

    Cyclization to Form Oxadiazole Ring: The next step involves the cyclization of the intermediate compound to form the 1,2,4-oxadiazole ring. This is usually done using reagents such as hydrazine hydrate and acetic anhydride under reflux conditions.

    Methylation: The final step involves the methylation of the oxadiazole ring to introduce the methyl group at the 3-position. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can undergo reduction reactions to form hydrazine derivatives.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products Formed

    Oxidation: Azo and azoxy compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-5-(6-hydrazino-3-pyridyl)-1,2,4-oxadiazole
  • N-Ethyl-6-hydrazino-N-phenyl-3-pyridinesulfonamide
  • 6-hydrazino-N-hydroxy-3-pyridinamine oxide

Uniqueness

5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both hydrazino and oxadiazole functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-5-11-8(14-13-5)6-2-3-7(12-9)10-4-6/h2-4H,9H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAWSPPFAZZBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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